

The Alkaloid Laudanine: A Physicochemical Deep Dive for Drug Development

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Compound of Interest

Compound Name: **Laudanine**

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This technical guide provides a comprehensive overview of the physicochemical properties of **laudanine**, a benzylisoquinoline alkaloid found in *Papaver somniferum*. This document is intended for researchers, scientists, and drug development professionals, offering critical data and methodologies to support the evaluation of **laudanine** and its derivatives as potential therapeutic agents.

Core Physicochemical Properties of Laudanine

A thorough understanding of a compound's physicochemical properties is fundamental to drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. The key physicochemical parameters for **laudanine** are summarized below.

Quantitative Data Summary

The following table consolidates the available quantitative data for **laudanine**. It is important to note that variations in reported values may be attributed to the analysis of different stereoisomers (e.g., (S)-**laudanine** vs. racemic **laudanine**) or different experimental/computational methods.

Property	Value	Source
Molecular Formula	C ₂₀ H ₂₅ NO ₄	[1] [2] [3]
Molecular Weight	343.4 g/mol	[1] [2] [3]
Melting Point	167 °C (racemic)	[3] [4]
175.75 °C ((S)-Laudanine)	[2]	
184 - 185 °C (racemic)	[1] [2]	
Water Solubility	0.038 g/L (Predicted)	[2] [5]
Practically insoluble	[2] [4]	
logP (Octanol/Water Partition Coefficient)	3.3 (Computed by XLogP3)	[1]
3.19 (ALOGPS)	[5] [6]	
3.13 (ChemAxon)	[5]	
pKa (Strongest Acidic)	10.02 (Predicted)	[2] [5]
pKa (Strongest Basic)	8.27 (Predicted)	[5]
Polar Surface Area	51.16 Å ²	[5]
Rotatable Bond Count	5	[5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate characterization of a drug candidate. The following sections outline standard methodologies for determining key physicochemical properties of alkaloids like **laudanine**.

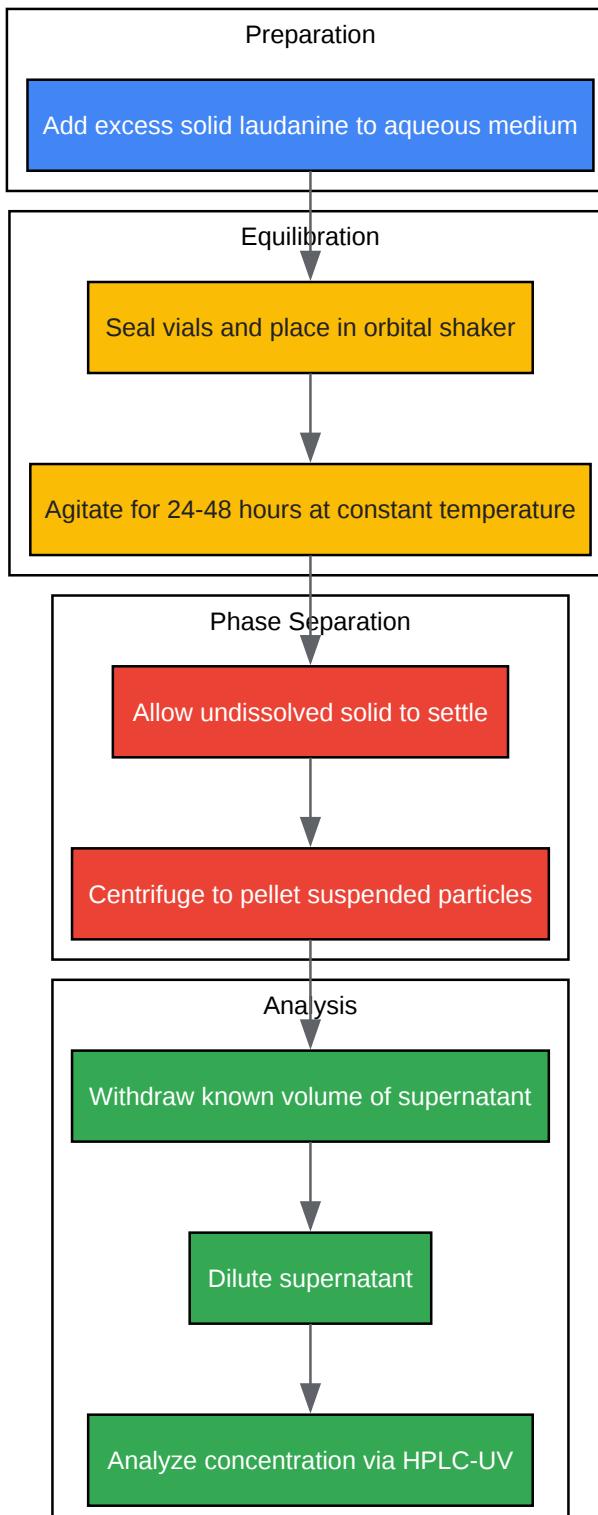
Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[\[7\]](#)

Methodology:

- Preparation: An excess amount of solid **laudanine** is added to a vial containing a known volume of a specific aqueous medium (e.g., purified water, phosphate-buffered saline at pH 7.4).[7] The use of an excess of the solid ensures that a saturated solution is achieved.[7]
- Equilibration: The vials are sealed and placed in an orbital shaker at a constant temperature (e.g., 25°C or 37°C).[7] The samples are agitated for a sufficient duration, typically 24-48 hours, to ensure that equilibrium is reached.[7]
- Phase Separation: Following equilibration, the vials are allowed to stand to permit undissolved solid to settle.[7] The samples are then centrifuged to pellet any remaining suspended particles.[7]
- Sample Analysis: A known volume of the supernatant is carefully withdrawn.[7] This supernatant is then diluted with a suitable solvent, and the concentration of the dissolved **laudanine** is determined using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7]
- Calculation: The solubility is calculated based on the measured concentration in the saturated supernatant and is typically expressed in units of mg/mL or µg/mL.[7]

Workflow for Solubility Determination



Biosynthesis of Papaverine from (S)-Reticuline

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